

# 1-[2-(Pyridin-4-yl)ethyl]piperazine CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-[2-(Pyridin-4-yl)ethyl]piperazine

Cat. No.: B1268323

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## Technical Guide: 1-[2-(Pyridin-4-yl)ethyl]piperazine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-[2-(Pyridin-4-yl)ethyl]piperazine** is a heterocyclic compound featuring a piperazine ring linked to a pyridine ring via an ethyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of both piperazine and pyridine moieties in a wide range of biologically active molecules. Piperazine derivatives are known to exhibit diverse pharmacological properties, including but not limited to, antipsychotic, antihistaminic, and anticancer activities. The pyridine ring, also a common pharmacophore, can influence the compound's solubility, binding affinity to biological targets, and metabolic stability. This technical guide provides a comprehensive overview of the available information on **1-[2-(Pyridin-4-yl)ethyl]piperazine**, including its chemical properties, a detailed potential synthesis protocol, and insights into its potential biological significance based on related compounds.

### Chemical and Physical Properties

A summary of the key quantitative data for **1-[2-(Pyridin-4-yl)ethyl]piperazine** is presented in the table below. It is important to note that a specific, publicly registered CAS (Chemical

Abstracts Service) number for this compound could not be definitively identified at the time of this report. The MDL number provided is from chemical supplier databases.

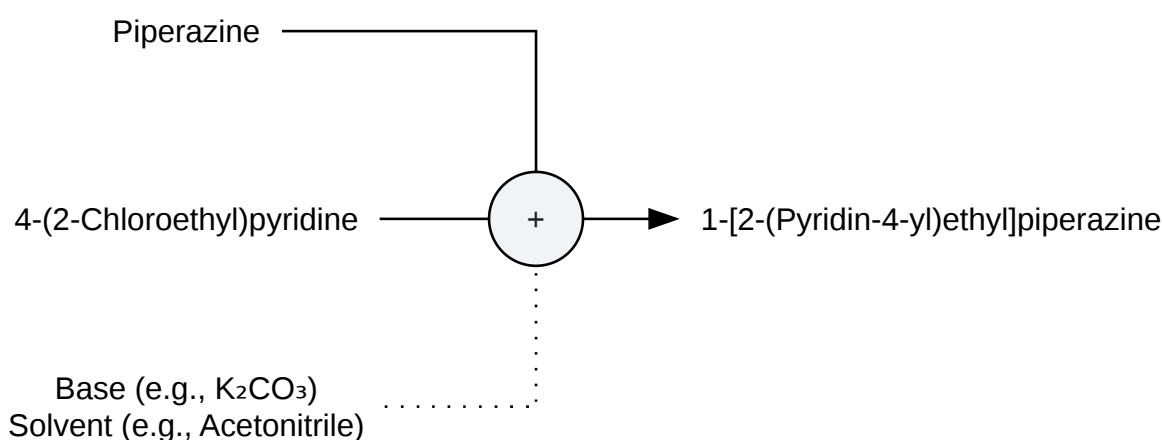
Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N <sub>3</sub>	Sigma-Aldrich
Molecular Weight	191.27 g/mol	Sigma-Aldrich
MDL Number	MFCD03094584	Sigma-Aldrich

## Experimental Protocols

### Proposed Synthesis of 1-[2-(Pyridin-4-yl)ethyl]piperazine

The following is a proposed experimental protocol for the synthesis of **1-[2-(Pyridin-4-yl)ethyl]piperazine** via N-alkylation of piperazine with a suitable electrophile, such as 4-(2-chloroethyl)pyridine. This method is based on general principles of piperazine mono-alkylation to control the formation of the desired product over the dialkylated byproduct.

Reaction Scheme:



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Caption: Proposed synthesis of **1-[2-(Pyridin-4-yl)ethyl]piperazine**.

Materials:

- Piperazine (anhydrous)
- 4-(2-Chloroethyl)pyridine hydrochloride
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- Acetonitrile ( $CH_3CN$ ), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Triethylamine ( $Et_3N$ )

#### Procedure:

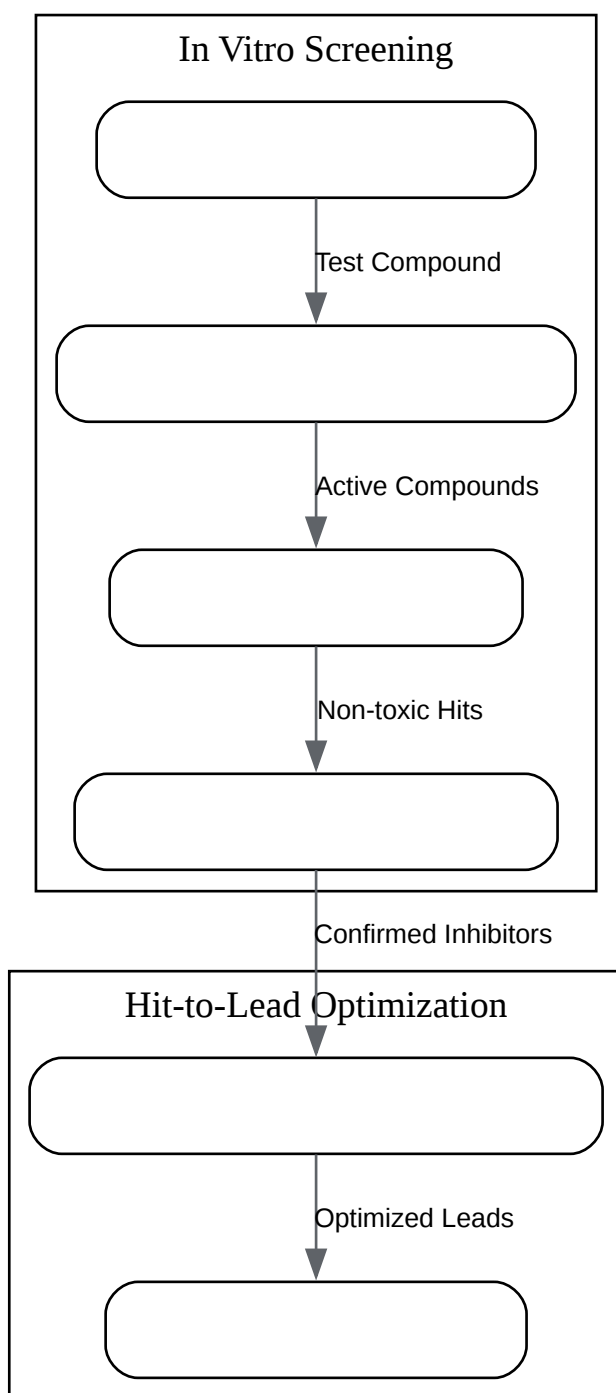
- Preparation of Reactants: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (2.0 equivalents) and anhydrous potassium carbonate (3.0 equivalents).
- Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.
- Addition of Electrophile: To this stirring suspension, add 4-(2-chloroethyl)pyridine hydrochloride (1.0 equivalent) portion-wise at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately  $82^\circ C$ ) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH: $Et_3N$  (e.g., 90:9:1).

- Work-up:
  - After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove inorganic salts.
  - Concentrate the filtrate under reduced pressure to obtain the crude product.
  - Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with a mixture of ethyl acetate and methanol containing a small percentage of triethylamine (e.g., 0.5-1%), can be employed to isolate the desired mono-alkylated product.
- Characterization: Characterize the purified product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Potential Biological Activity and Screening Workflow

While direct biological studies on **1-[2-(Pyridin-4-yl)ethyl]piperazine** are not widely reported, a closely related derivative, N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, has been identified as an inhibitor of cytochrome P450 enzymes CYP51 and CYP5122A1 in *Leishmania donovani*, the causative agent of leishmaniasis.<sup>[1]</sup> This suggests that **1-[2-(Pyridin-4-yl)ethyl]piperazine** could serve as a valuable scaffold for the development of novel anti-leishmanial agents.

Based on this, a logical experimental workflow for screening **1-[2-(Pyridin-4-yl)ethyl]piperazine** and its derivatives for anti-leishmanial activity is proposed below.



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## References

- 1. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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